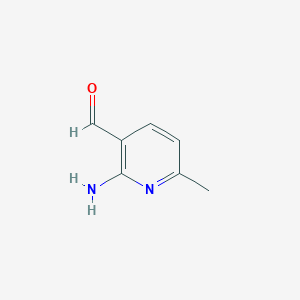

2-Amino-6-methylnicotinaldehyde

Description

The exact mass of the compound 2-Amino-6-methylpyridine-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFQGCDZCNDOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694767 | |

| Record name | 2-Amino-6-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885276-99-3 | |

| Record name | 2-Amino-6-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-methylnicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical characteristics of 2-Amino-6-methylnicotinaldehyde

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-6-methylnicotinaldehyde

Foreword

This compound stands as a pivotal heterocyclic building block, strategically positioned at the crossroads of medicinal chemistry, materials science, and synthetic innovation. Its unique molecular architecture, featuring a pyridine core functionalized with a reactive aldehyde and a nucleophilic amino group, offers a versatile platform for the construction of complex molecular entities. This guide provides a comprehensive exploration of its fundamental physicochemical characteristics, offering researchers, scientists, and drug development professionals the technical insights required to harness its full synthetic potential. By elucidating its properties, from spectroscopic signatures to chemical reactivity, we aim to empower scientists to make informed experimental choices and accelerate the pace of discovery.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. This compound is systematically identified by a unique set of descriptors that define its atomic composition and connectivity.

-

IUPAC Name: 2-Amino-6-methylpyridine-3-carbaldehyde

-

CAS Number: 1211516-02-7[1]

-

Molecular Formula: C₇H₈N₂O[1]

The structural arrangement, consisting of a pyridine ring substituted at the 2-, 3-, and 6-positions, dictates its chemical behavior and physical properties.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure. This table summarizes the key physicochemical data for this compound and related compounds, providing a baseline for experimental design.

| Property | Value / Description | Source / Rationale |

| Appearance | Expected to be a solid at room temperature. | Similar pyridine aldehydes and aminopyridines are solids[3][4]. |

| Melting Point | Data not available. Related compound 2-amino-6-methylpyridine melts at 40-44 °C. | [3][5] |

| Boiling Point | Data not available. Related compound 2-amino-6-methylpyridine boils at 208-209 °C. | [5][6] |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | Polar functional groups suggest solubility in polar organic solvents[4]. |

| pKa | Data not available. The pyridine nitrogen and amino group confer basic properties. | The pyridine nitrogen pKa is typically ~5; the amino group influences this. |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [1] |

| Stability | The product is chemically stable under standard ambient conditions (room temperature). Hygroscopic. | [6] |

Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. The distinct functional groups of this compound produce a characteristic spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

-

Aromatic Protons (Pyridine Ring): Two doublets in the aromatic region (δ 6.5-8.5 ppm), corresponding to the two protons on the pyridine ring. Their specific shifts are influenced by the electronic effects of the amino, methyl, and aldehyde substituents.

-

Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on solvent and concentration, but typically appears between δ 5.0-6.0 ppm[7].

-

Methyl Protons (-CH₃): A sharp singlet in the upfield region, around δ 2.3-2.6 ppm.

-

-

¹³C NMR: The carbon spectrum will complement the proton data.

-

Carbonyl Carbon (-CHO): A highly deshielded signal, expected around δ 190-200 ppm.

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the nitrogen, amino, and aldehyde groups will be the most deshielded.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 15-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[8]

-

N-H Stretching: The amino group will exhibit one or two characteristic stretching bands in the 3300-3500 cm⁻¹ region. The presence of two bands (symmetric and asymmetric stretching) is common for primary amines[7].

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹[9].

-

C=O Stretching: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the range of 1680-1710 cm⁻¹. Conjugation with the pyridine ring may lower this frequency slightly.

-

N-H Bending: The amino group will also show a bending vibration around 1600-1650 cm⁻¹[7].

-

C=C and C=N Stretching: Vibrations from the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Impact (EI-MS) is used to determine the molecular weight and obtain structural information from fragmentation patterns[8].

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (136.15 g/mol ) is expected.

-

Key Fragmentation: Common fragmentation pathways would include the loss of the aldehyde group (M-29, loss of CHO) or the loss of a hydrogen radical (M-1).

Caption: General workflow for spectroscopic analysis.

Experimental Protocols for Characterization

Trustworthy data is built upon robust and reproducible methodologies. The following protocols outline standard procedures for the characterization of this compound.

Protocol 1: Determination of Melting Point

Causality: The melting point is a sensitive indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

-

Sample Preparation: Place a small, finely powdered amount of the dry compound into a capillary tube, packing it to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample closely.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Protocol 2: ¹H NMR Spectroscopic Analysis

Causality: This protocol ensures a high-resolution spectrum by properly preparing the sample and setting appropriate acquisition parameters, allowing for unambiguous assignment of proton signals.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

-

Transfer: Filter the solution through a pipette containing a small cotton plug into a 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Shimming & Tuning: Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm).

Chemical Reactivity and Stability Profile

The synthetic utility of this compound is derived from the reactivity of its constituent functional groups.

-

Aldehyde Group: As a primary reactive site, the aldehyde is susceptible to:

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid (2-amino-6-methylnicotinic acid).

-

Reduction: Can be reduced to the primary alcohol ( (2-amino-6-methylpyridin-3-yl)methanol).

-

Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent to form new substituted amines, a cornerstone reaction in medicinal chemistry for building molecular diversity[10].

-

Condensation Reactions: Can participate in Knoevenagel or Wittig-type reactions to form carbon-carbon double bonds[10].

-

-

Amino Group: The exocyclic amino group acts as a nucleophile and can undergo acylation, alkylation, or serve as a directing group in further aromatic substitutions.

-

Stability: The compound is generally stable under standard conditions but is noted to be hygroscopic, meaning it can absorb moisture from the air[6]. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere. It should be kept away from strong oxidizing agents and strong acids[6].

Caption: Potential reaction pathways from the aldehyde group.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable intermediate for accessing novel therapeutics.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many ATP-competitive kinase inhibitors. The functional handles on this molecule allow for systematic modification to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific kinase targets[10].

-

Synthesis of Heterocyclic Compounds: The aldehyde and amino groups can be used in cyclization reactions to construct fused heterocyclic ring systems, which are often found in biologically active natural products and synthetic drugs.

-

Building Block for Bioactive Molecules: It is used as a key intermediate for synthesizing a range of active pharmaceutical ingredients (APIs), including those with potential applications in treating neurological conditions and cancer[5]. For instance, related aminonicotinamide derivatives have been developed as potent histone deacetylase (HDAC) inhibitors for oncology[11].

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related compound 2-amino-6-methylpyridine provides essential guidance. Caution: This information should be used as a preliminary guide; a substance-specific risk assessment is required before use.

-

Hazards: The related compound 2-amino-6-methylpyridine is classified as toxic if swallowed and fatal in contact with skin. It causes skin and serious eye irritation[6]. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood[6].

-

Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[6].

-

Storage: Store locked up in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents[6]. The container should be tightly closed.

Conclusion

This compound is a functionally rich pyridine derivative with significant potential as a chemical intermediate. Its physicochemical properties, characterized by the interplay of its aldehyde, amino, and methyl-substituted pyridine core, make it a versatile substrate for a wide array of synthetic transformations. A thorough understanding of its spectroscopic signature, reactivity, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in advancing research, particularly in the rational design of novel therapeutic agents.

References

- 1. 6-AMino-2-Methylnicotinaldehyde CAS#: 1211516-02-7 [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. alkalimetals.com [alkalimetals.com]

- 4. 2-Pyridinecarboxaldehyde, 6-Amino- | Properties, Uses, Safety & Suppliers China | High-Purity Pyridine Derivatives [pipzine-chem.com]

- 5. nbinno.com [nbinno.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. mdpi.com [mdpi.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-6-methylnicotinaldehyde structural analysis and confirmation

An In-Depth Technical Guide to the Structural Analysis and Confirmation of 2-Amino-6-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its versatile functional groups, which serve as key synthons for more complex molecular architectures. The unambiguous confirmation of its chemical structure is a critical prerequisite for its application in drug development and other advanced research fields. This guide provides a comprehensive, multi-technique approach to the structural elucidation and confirmation of this compound. We delve into the rationale behind the selection of analytical techniques, offering detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography. This document is designed to serve as a practical reference for researchers, providing not only the "how" but also the "why" behind the methodologies, ensuring a robust and self-validating system for structural confirmation.

Introduction: The Structural Imperative

The biological activity and material properties of a chemical entity are intrinsically linked to its three-dimensional structure. In the context of drug development, even minor structural ambiguities can lead to significant deviations in efficacy, toxicity, and overall pharmacological profile. This compound (CAS: 885276-99-3, Molecular Weight: 136.15 g/mol ) presents a unique combination of a nucleophilic amino group, a reactive aldehyde, and a directing methyl group on a pyridine scaffold. This arrangement offers multiple avenues for chemical modification, making it a valuable building block. Consequently, rigorous structural verification is not merely a procedural step but a foundational pillar of scientific integrity.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical workflow, beginning with the foundational spectroscopic techniques and progressing to the definitive, three-dimensional analysis provided by X-ray crystallography. Each section is crafted to build upon the last, creating a cohesive and self-validating narrative of structural confirmation.

The Analytical Workflow: A Multi-Pronged Approach

The confirmation of this compound's structure relies on a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data provides an unassailable confirmation of the molecule's identity and purity.

Caption: Overall workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments is recommended for a comprehensive analysis.

Predicted ¹H and ¹³C NMR Data

The following tables provide predicted chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds such as 2-amino-6-methylpyridine and 6-methylnicotinaldehyde[1][2][3].

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.0 | s | - |

| Pyridine-H4 | 7.5 - 7.7 | d | ~8.0 |

| Pyridine-H5 | 6.4 - 6.6 | d | ~8.0 |

| Amino-H₂ | 4.5 - 5.5 | br s | - |

| Methyl-H₃ | 2.4 - 2.6 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 193 |

| Pyridine C2-NH₂ | 160 - 162 |

| Pyridine C6-CH₃ | 158 - 160 |

| Pyridine C4 | 138 - 140 |

| Pyridine C3-CHO | 118 - 120 |

| Pyridine C5 | 108 - 110 |

| Methyl-C | 22 - 24 |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for its ability to dissolve a wide range of organic compounds.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Rationale: This initial spectrum provides an overview of the proton environments, their integrations (ratio of protons), and their coupling patterns. The distinct chemical shifts of the aldehyde, aromatic, and methyl protons should be readily identifiable.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Rationale: This experiment identifies all unique carbon environments in the molecule. The aldehyde carbonyl carbon will be significantly downfield, while the aromatic and methyl carbons will appear in their characteristic regions.

-

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals for H4 and H5 would confirm their adjacent positions on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It provides an unambiguous assignment of the protonated carbons in the ¹³C spectrum.

-

Rationale: 2D NMR techniques are invaluable for resolving ambiguities in spectral assignments, especially in complex molecules. They provide a robust, self-validating network of correlations that confirms the molecular framework.

-

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

Expected Mass Spectrometric Data

-

Molecular Formula: C₇H₈N₂O

-

Exact Mass: 136.0637

-

Molecular Weight: 136.15

Table 3: Predicted Mass Spectrometry Data

| Ionization Mode | Expected Ion (m/z) | Interpretation |

| ESI+ | 137.0715 | [M+H]⁺ |

| EI | 136 (M⁺) | Molecular Ion |

| EI | 135 ([M-H]⁺) | Loss of a hydrogen radical |

| EI | 108 ([M-CO]⁺) | Loss of carbon monoxide |

| EI | 93 ([M-CO-CH₃]⁺) | Subsequent loss of a methyl radical |

Experimental Protocol for MS Analysis

-

High-Resolution Mass Spectrometry (HRMS):

-

Technique: Electrospray Ionization (ESI) is recommended for its soft ionization, which typically preserves the molecular ion.

-

Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

-

Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass for C₇H₉N₂O⁺ (137.0715).

-

-

Electron Ionization (EI) Mass Spectrometry:

-

Technique: EI is a higher-energy ionization technique that induces fragmentation.

-

Procedure: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Rationale: The fragmentation pattern provides a "fingerprint" of the molecule's structure. The loss of characteristic neutral fragments (e.g., CO, H) can help to confirm the presence of the aldehyde functional group and the overall stability of the pyridine ring. This technique is complementary to the soft ionization of ESI.

-

Infrared (IR) Spectroscopy: The Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Expected IR Absorption Bands

Based on data from related aminopyridine compounds, the following characteristic absorption bands are expected for this compound[4][5][6][7].

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic Ring |

| 2950 - 2850 | C-H stretching | Methyl Group (-CH₃) |

| 2850 - 2750 | C-H stretching | Aldehyde (-CHO) |

| 1700 - 1680 | C=O stretching | Aldehyde |

| 1640 - 1600 | N-H scissoring (bending) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N stretching | Aromatic Ring |

| 1330 - 1260 | C-N stretching | Aromatic Amine |

Experimental Protocol for IR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and compare them to the expected values. The presence of strong bands in the N-H and C=O stretching regions is crucial for confirming the presence of the amino and aldehyde functional groups, respectively.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide robust evidence for the chemical structure, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Caption: 2D representation of this compound.

Experimental Protocol for X-ray Crystallography

-

Crystal Growth: High-quality single crystals are a prerequisite for this technique. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common method.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

-

Analysis: The refined structure will confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles. It will also reveal information about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the amino group. The planarity of the pyridine ring and the orientation of the substituents can be definitively determined. The use of X-ray crystallography for substituted pyridines is well-documented and provides a gold standard for structural confirmation[8][9][10].

Conclusion: A Unified and Self-Validating Approach

The structural confirmation of this compound is best achieved through a multi-faceted analytical approach. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the molecule in solution. Mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy provides a rapid check for the presence of key functional groups. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure in the solid state.

By following the protocols and rationale outlined in this guide, researchers, scientists, and drug development professionals can be confident in the structural integrity of their this compound, ensuring a solid foundation for their subsequent research and development endeavors.

References

- 1. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 2. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]

- 3. 6-Methylnicotinaldehyde(53014-84-9) 1H NMR spectrum [chemicalbook.com]

- 4. chimia.ch [chimia.ch]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

The Genesis of a Key Pharmaceutical Intermediate: An In-depth Guide to the Early Research and Discovery of 2-Amino-6-methylnicotinaldehyde

Introduction: Unveiling a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry and drug development, the pyridine ring stands as a cornerstone scaffold, prized for its presence in numerous natural products and synthetic pharmaceuticals. Within this vast family, 2-Amino-6-methylnicotinaldehyde has emerged as a particularly valuable intermediate. Its unique arrangement of an aldehyde, an amino group, and a methyl group on the pyridine core provides a versatile platform for the synthesis of complex, biologically active molecules. This guide delves into the foundational research and plausible early synthetic strategies that likely led to the discovery and characterization of this important compound, offering a blend of historical context and practical synthetic wisdom for today's researchers. While a singular, seminal "discovery" paper for this specific molecule remains elusive in readily available literature, its synthesis can be logically reconstructed from the well-established chemistry of its precursors, notably 2-amino-6-methylpyridine and its derivatives.

The Foundational Chemistry: Synthesis of the 2-Amino-6-methylpyridine Core

The journey to this compound begins with the synthesis of its foundational building block, 2-amino-6-methylpyridine. Early organic chemists developed several methods for the amination of pyridine rings, with the Tschitschibabin (Chichibabin) reaction being a landmark achievement.[1] This method, involving the reaction of a pyridine derivative with sodium amide in an inert solvent, provided a direct route to aminopyridines.[1]

The causality behind this choice of reagents is rooted in the electronic nature of the pyridine ring. The electron-withdrawing nitrogen atom renders the α- and γ-positions susceptible to nucleophilic attack. Sodium amide, a powerful nucleophile, attacks the 2-position of α-picoline (2-methylpyridine). The subsequent loss of a hydride ion, which then reacts with an amino proton to liberate hydrogen gas, drives the reaction forward, yielding the sodium salt of the aminopyridine.

However, the Tschitschibabin reaction, while historically significant, presented considerable safety and scalability challenges due to the use of sodium amide and the formation of sodium hydride.[1] This spurred the development of alternative methods, including the reaction of α-picoline with ammonia in the presence of cobalt-containing catalysts, or with chloramine.[1] Each of these early methods came with its own set of drawbacks, such as low yields or the handling of hazardous reagents, reflecting the evolving nature of synthetic chemistry.[1]

A more modern and efficient approach involves the Hofmann degradation of 6-methyl-2-pyridinecarboxamide, which itself can be synthesized from 2-cyano-6-methylpyridine. This route offers milder reaction conditions and often higher yields.

From Core to Carboxylic Acid: The Emergence of 2-Amino-6-methylnicotinic Acid

With a reliable synthesis of the 2-amino-6-methylpyridine core established, the next logical step toward the target aldehyde is the introduction of a carbon-based functional group at the 3-position, typically a carboxyl group. This leads to the formation of 2-amino-6-methylnicotinic acid, a crucial precursor.

Early synthetic chemists would have likely approached this transformation through the hydrolysis of a nitrile precursor, 2-amino-3-cyano-6-methylpyridine. A plausible and efficient modern route, detailed in patent literature, involves a one-pot synthesis starting from 2-chloro-3-cyano-6-methylpyridine.[2] In this process, the chloro- and cyano-substituted pyridine is treated with aqueous ammonia under heat and pressure in an autoclave.[2] This initial step results in the formation of 2-amino-6-methylnicotinamide. Subsequent hydrolysis of the amide with a base like potassium hydroxide, followed by acidification, yields the desired 2-amino-6-methylnicotinic acid.[2]

This one-pot approach is a testament to the efficiency of modern synthetic methods, combining two transformations without the need for isolation of the intermediate amide.[2] The choice of a chloro-substituted pyridine as the starting material is strategic, as the chlorine atom is a good leaving group for nucleophilic aromatic substitution by ammonia.

The overall synthetic pathway from a readily available starting material to the key carboxylic acid intermediate can be visualized as follows:

Caption: Plausible Synthetic Pathway to 2-Amino-6-methylnicotinic Acid.

The Final Transformation: Reduction to this compound

The conversion of a carboxylic acid to an aldehyde is a delicate operation, requiring a reducing agent that is potent enough to effect the transformation but mild enough to avoid over-reduction to the corresponding alcohol. While early methods may have involved more circuitous routes, a common and reliable strategy in modern organic synthesis involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an amide, followed by a controlled reduction.

A highly effective and plausible method involves the use of a morpholinamide derivative. This approach offers excellent control over the reduction process.

Experimental Protocol: A Plausible Early Synthesis of this compound

This protocol describes a logical, multi-step synthesis based on established chemical principles that would have been accessible to early researchers in the field, albeit with potentially different reagents for the final reduction step.

Step 1: Synthesis of 2-Amino-6-methylnicotinic Acid

This procedure is adapted from a patented one-pot synthesis.[2]

-

Reaction Setup: In a suitable autoclave, combine 2-chloro-3-cyano-6-methylpyridine (1 equivalent) with a 28% aqueous solution of ammonia.

-

Amination and Hydrolysis: Seal the autoclave and heat the reaction mixture to 170°C for 7 hours with stirring.

-

Ammonia Removal: After cooling to room temperature, carefully vent and remove the excess ammonia under reduced pressure.

-

Saponification: To the resulting reaction mixture, add potassium hydroxide (2.5-3 equivalents) and heat at 100°C for 3 hours with stirring.

-

Acidification and Isolation: Cool the reaction mixture to room temperature and adjust the pH to 4-5 by the dropwise addition of 4N hydrochloric acid. The precipitated solid is then collected by filtration, washed with cold water, and dried to yield 2-amino-6-methylnicotinic acid.

Step 2: Conversion to 2-Amino-6-methylnicotinoyl Chloride

-

Reaction Setup: Suspend 2-amino-6-methylnicotinic acid (1 equivalent) in a dry, inert solvent such as dichloromethane in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

-

Chlorination: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride.

Step 3: Reduction to this compound

A controlled reduction is key. While modern methods might employ reagents like lithium tri-tert-butoxyaluminum hydride, an early approach might have utilized a Rosenmund reduction of the acid chloride.

-

Catalyst Preparation: Prepare a catalyst of palladium on barium sulfate (Pd/BaSO₄), often "poisoned" with a sulfur compound like quinoline-sulfur to prevent over-reduction.

-

Reaction Setup: Dissolve the 2-amino-6-methylnicotinoyl chloride from the previous step in a dry, inert solvent (e.g., toluene). Add the prepared catalyst.

-

Hydrogenation: Bubble hydrogen gas through the stirred reaction mixture at a controlled temperature.

-

Workup and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter off the catalyst. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford pure this compound.

The workflow for this final, critical stage can be visualized as follows:

Caption: Final Steps to this compound.

Early Characterization and Data

The initial discovery and characterization of a new compound would have relied on classical analytical techniques. For this compound, this would have included:

-

Melting Point Determination: A sharp melting point would indicate the purity of the synthesized compound.

-

Elemental Analysis: Combustion analysis to determine the empirical formula (C₇H₈N₂O) and confirm the elemental composition.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine, the C=O stretch of the aldehyde, and the aromatic C=C and C=N vibrations of the pyridine ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In later years, ¹H and ¹³C NMR would become the definitive tools for structural elucidation, confirming the positions of the protons and carbons on the pyridine ring and its substituents.

-

The following table summarizes the key physicochemical properties of the target compound and its immediate precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Amino-6-methylnicotinic acid | C₇H₈N₂O₂ | 152.15 | 846021-26-9 |

| This compound | C₇H₈N₂O | 136.15 | Not readily available |

Conclusion and Future Outlook

The early research into this compound, while not encapsulated in a single, easily identifiable publication, can be understood as a logical extension of the foundational principles of pyridine chemistry. The journey from the pioneering but often hazardous Tschitschibabin reaction to more controlled and efficient multi-step syntheses reflects the broader evolution of organic chemistry. The synthesis of this molecule, likely proceeding through the key intermediate 2-amino-6-methylnicotinic acid, showcases the strategic thinking required to introduce and manipulate functional groups on an aromatic scaffold.

For researchers and drug development professionals today, understanding this historical and chemical context is not merely an academic exercise. It provides a deeper appreciation for the versatility of the this compound scaffold and informs the design of novel synthetic routes to its derivatives. As the quest for new therapeutics continues, this humble yet powerful intermediate will undoubtedly play a continued role in the discovery of next-generation medicines.

References

The Pivotal Role of Substituted Aminonicotinaldehydes: A Technical Guide for Researchers and Drug Development Professionals

References

- 1. nbinno.com [nbinno.com]

- 2. 6-Aminonicotinaldehyde | Building Block | RUO [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]

- 10. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] A Review of Structure Activity Relationship of Amiodarone and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. jetir.org [jetir.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 20. Organic electronics by design: the power of minor atomic and structural changes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Palladium complexes containing imino phenoxide ligands: synthesis, luminescence, and their use as catalysts for the ring-opening polymerization of rac-lactide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 25. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 2-Amino-6-methylnicotinaldehyde

An In-depth Technical Guide to the Reactivity of 2-Amino-6-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring with an amino group at the 2-position, a methyl group at the 6-position, and a reactive aldehyde at the 3-position, provides a versatile scaffold for the synthesis of a wide array of complex molecules. The pyridine core is a common motif in many ATP-competitive kinase inhibitors, and the strategic placement of the amino and aldehyde functionalities allows for a multitude of chemical transformations.[1] This guide will provide an in-depth exploration of the synthesis, reactivity, and potential applications of this valuable building block, offering both theoretical insights and practical, field-proven experimental protocols.

Molecular Structure and Physicochemical Properties

| Property | Estimated Value/Information | Source |

| Molecular Formula | C₇H₈N₂O | Inferred |

| Molecular Weight | 136.15 g/mol | [3] |

| IUPAC Name | 2-Amino-6-methylpyridine-3-carbaldehyde | Inferred |

| CAS Number | 885276-99-3 | [3] |

| Appearance | Likely a solid at room temperature | Inferred |

The electronic nature of the pyridine ring, coupled with the electron-donating amino group and the electron-withdrawing aldehyde group, creates a unique reactivity profile that will be explored in the subsequent sections.

Synthesis of this compound and its Precursors

The synthesis of this compound is not explicitly detailed in the provided literature, but a plausible synthetic strategy can be devised based on the synthesis of its precursors, such as 2-amino-6-methylnicotinic acid. A common starting material for such compounds is 2-chloro-3-cyano-6-methylpyridine.[4]

A potential multi-step synthesis could involve the initial formation of 2-amino-6-methylnicotinonitrile from 2-chloro-3-cyano-6-methylpyridine, followed by hydrolysis to 2-amino-6-methylnicotinic acid, and subsequent reduction to the target aldehyde.

Protocol: Synthesis of 2-Amino-6-methylnicotinic Acid

This protocol is adapted from a one-pot synthesis method.[4][5]

Step 1: Amination and Hydrolysis

-

To a high-pressure autoclave, add 2-chloro-3-cyano-6-methylpyridine (1 equivalent).

-

Add a 28% aqueous solution of ammonia.[4]

-

Seal the autoclave and heat the reaction mixture to 170°C for 7 hours.[4]

-

After cooling to room temperature, carefully vent the autoclave and remove the ammonia under reduced pressure.[4]

-

To the resulting reaction mixture containing 2-amino-6-methylnicotinamide, add potassium hydroxide (a suitable excess) and heat at 100°C for 3 hours with stirring.[4]

-

Cool the reaction solution to room temperature and acidify to a pH of 4-5 by the dropwise addition of 4N hydrochloric acid to precipitate the 2-amino-6-methylnicotinic acid.[4]

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Caption: Synthetic workflow for this compound.

Step 2: Reduction to this compound

The reduction of the carboxylic acid to the aldehyde can be achieved using a mild reducing agent to prevent over-reduction to the alcohol. A common method involves the conversion of the carboxylic acid to an activated intermediate, such as an amide or an acid chloride, followed by reduction. A more direct, albeit less common, approach would be a controlled reduction. A suitable method would be the use of lithium tri-tert-butoxyaluminum hydride.[6]

The Core Reactivity: A Multifaceted Chemical Hub

The reactivity of this compound is dominated by the interplay of its three key functional groups: the aldehyde, the amino group, and the pyridine ring.

Condensation Reactions of the Aldehyde Group

The aldehyde group is highly susceptible to nucleophilic attack, making it an excellent substrate for condensation reactions.[7] These reactions are fundamental for carbon-carbon bond formation and the construction of complex molecular scaffolds.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base like piperidine.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from a similar procedure for a related nicotinaldehyde derivative.[7]

-

In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

-

Add malononitrile (1.1 equivalents) to the solution.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation.

-

Collect the product by filtration, wash with cold ethanol, and dry.

Caption: Knoevenagel condensation of this compound.

The Claisen-Schmidt condensation involves the reaction of the aldehyde with a ketone in the presence of a base, such as sodium hydroxide, to form a chalcone derivative.

Protocol: Claisen-Schmidt Condensation with Acetophenone

This protocol is adapted from a similar procedure.[7]

-

Prepare a 10% aqueous solution of sodium hydroxide.

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add acetophenone (1 equivalent) to the solution.

-

Cool the flask in an ice bath and slowly add the 10% NaOH solution dropwise with vigorous stirring.

-

Allow the reaction to stir in the ice bath for several hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Cycloaddition and Cyclocondensation Reactions

The pyridine and amino functionalities of this compound allow it to participate in various cycloaddition and cyclocondensation reactions, leading to the formation of fused heterocyclic systems.

A notable reaction of 2-aminopyridines is their participation in three-component reactions with aldehydes and alkynes to form imidazo[1,2-a]pyridines.[8] This reaction is often catalyzed by transition metals like copper.[8]

Conceptual Protocol:

-

In a suitable solvent such as water, combine this compound (1 equivalent), a terminal alkyne (e.g., phenylacetylene, 1 equivalent), and another aldehyde (e.g., benzaldehyde, 1 equivalent).

-

Add a copper-based catalyst (e.g., a Cu-Mn bimetallic catalyst).[8]

-

Heat the reaction mixture with stirring.

-

The reaction proceeds through a domino sequence of coupling and 5-exo-dig cycloisomerization to yield the corresponding imidazo[1,2-a]pyridine derivative.[8]

Caption: Three-component synthesis of an imidazo[1,2-a]pyridine.

Oxidation and Reduction Reactions

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Standard oxidizing agents can be used for this transformation. A mild oxidant like potassium permanganate or silver oxide is often employed to avoid side reactions.

Conceptual Protocol (Oxidation):

-

Dissolve this compound in a suitable solvent (e.g., aqueous acetone).

-

Add a solution of potassium permanganate dropwise at a controlled temperature (e.g., 0-10°C).

-

After the reaction is complete, quench any excess oxidant and work up the reaction to isolate the carboxylic acid.

Sodium borohydride is a common and effective reagent for the reduction of aldehydes to alcohols.

Conceptual Protocol (Reduction):

-

Dissolve this compound in a protic solvent like methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise, controlling the temperature.

-

Stir the reaction until complete, then quench with a weak acid and extract the product.

Reactions of the Amino Group

The 2-amino group behaves as a typical nucleophile and can undergo acylation, alkylation, and other reactions characteristic of aromatic amines.

Applications in Drug Discovery and Materials Science

The diverse reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of compounds with potential biological activity. The resulting scaffolds, such as vinylogous amides, chalcones, and fused heterocycles, are prevalent in pharmacologically active compounds.[7] The 2-aminopyridine moiety itself is a precursor to a variety of heterocyclic compounds with antibacterial, anticancer, and anti-inflammatory properties.[9] Furthermore, the condensation products can serve as building blocks for functional materials.

Conclusion

This compound is a highly versatile and reactive molecule with significant potential for the synthesis of complex chemical entities. Its aldehyde and amino functionalities provide orthogonal handles for a variety of chemical transformations, including condensation, cycloaddition, oxidation, and reduction reactions. The protocols and insights provided in this guide serve as a foundation for researchers and scientists to explore the rich chemistry of this compound and to leverage its potential in the development of novel therapeutics and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - [sigmaaldrich.com]

- 4. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Amino-6-methylnicotinaldehyde in Organic Synthesis

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

2-Amino-6-methylnicotinaldehyde (CAS 885276-99-3) is a highly functionalized pyridine derivative poised to be a valuable intermediate in the synthesis of complex heterocyclic architectures. Its structure is distinguished by the strategic placement of three key functional groups: a nucleophilic amino group, an electrophilic aldehyde, and a methyl-substituted pyridine ring. The ortho-disposition of the amino and aldehyde moieties makes it an exceptionally potent precursor for a variety of cyclization and condensation reactions, enabling the construction of fused ring systems relevant to medicinal chemistry and materials science.

While specific, peer-reviewed applications for this exact molecule are not yet extensively documented, its chemical nature as a 2-aminopyridine-3-carbaldehyde allows us to infer its reactivity based on well-established, analogous transformations. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its predicted reactivity, supported by detailed, field-proven protocols adapted from authoritative sources for this class of compounds. We will explore its utility in classic condensation reactions and, most significantly, in the elegant and efficient construction of fused azaheterocycles through reactions like the Friedländer annulation.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below. This information is essential for planning reactions, including solvent selection and purification strategies.

| Property | Value | Source |

| CAS Number | 885276-99-3 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O | |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | Off-white to light yellow solid | |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [3] |

Core Reactivity and Mechanistic Insights

The synthetic versatility of this compound stems from the cooperative reactivity of its functional groups.

-

The Aldehyde Group: As a classic electrophile, the formyl group is the primary site for nucleophilic attack. It readily participates in condensation reactions with active methylene compounds (Knoevenagel), ketones (Claisen-Schmidt), and stabilized ylides (Wittig), as well as forming Schiff bases with primary amines.

-

The Amino Group: This group acts as a potent nucleophile and an activating group. It can be acylated, alkylated, or participate in cyclization reactions. Its electron-donating character increases the electron density of the pyridine ring, influencing its reactivity.

-

The Bifunctional ortho-Amino-Aldehyde Motif: This is the molecule's most powerful feature. This arrangement is the cornerstone of classical named reactions designed to build fused heterocyclic rings in a single, efficient step. The amino group can first condense with a reaction partner to form an intermediate that then undergoes an intramolecular cyclization involving the aldehyde, or vice-versa. This pre-organized reactivity is ideal for constructing complex scaffolds.

Application Note 1: Synthesis of Fused 1,8-Naphthyridines via Friedländer Annulation

The Friedländer annulation is one of the most direct and efficient methods for synthesizing quinolines and their aza-analogs, such as naphthyridines.[4][5] The reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde with a compound containing an α-methylene ketone. This compound is an ideal substrate for this transformation, leading to the formation of highly valuable 7-methyl-1,8-naphthyridine scaffolds.

Causality and Experimental Choices: The mechanism proceeds via two key stages: 1) initial formation of a Schiff base (imine) between the amino group of the pyridine and the ketone, and 2) a subsequent intramolecular aldol-type condensation, where the enolate of the ketone attacks the aldehyde carbonyl.[5] This is followed by dehydration to yield the aromatic fused ring. The choice of catalyst (acid or base) depends on the reactivity of the ketone partner, but base catalysis (e.g., KOH, pyrrolidine) is common and highly effective for promoting both the initial condensation and the subsequent cyclization.[6] The slow addition of the ketone can improve regioselectivity when using unsymmetrical ketones.[6]

Caption: Workflow for Friedländer Synthesis of 1,8-Naphthyridines.

Protocol 1: Synthesis of 2-Phenyl-7-methyl-1,8-naphthyridine

This protocol describes the reaction between this compound and acetophenone.

Materials:

-

This compound (1.0 mmol, 136.15 mg)

-

Acetophenone (1.1 mmol, 132.16 mg, 128 µL)

-

Potassium Hydroxide (KOH) (2.0 mmol, 112.2 mg)

-

Ethanol (Absolute, 15 mL)

-

Round-bottom flask (50 mL) with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.0 mmol) and absolute ethanol (10 mL). Stir at room temperature until fully dissolved.

-

Add acetophenone (1.1 mmol) to the solution.

-

In a separate vial, dissolve potassium hydroxide (2.0 mmol) in the remaining ethanol (5 mL).

-

Add the ethanolic KOH solution dropwise to the reaction mixture at room temperature with vigorous stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 5 mL).

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 2-phenyl-7-methyl-1,8-naphthyridine.

-

Dry the purified product under vacuum and characterize using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Application Note 2: Multicomponent Reactions (MCRs) for Heterocyclic Library Synthesis

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials.[7] This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate libraries of structurally diverse molecules. The 2-aminopyridine scaffold is a well-established and privileged participant in a variety of MCRs.[8][9]

Causality and Experimental Choices: The ortho-amino-aldehyde functionality can be exploited in a one-pot reaction with an active methylene nitrile (e.g., malononitrile) and a base. This reaction proceeds through an initial Knoevenagel condensation of the aldehyde with malononitrile, followed by an intramolecular nucleophilic attack of the amino group onto one of the nitrile groups, and subsequent tautomerization to yield a highly functionalized 2-amino-1,8-naphthyridine-3-carbonitrile derivative. This type of reaction is atom-economical and allows for the introduction of multiple points of diversity.

Caption: Conceptual workflow of a three-component reaction.

Protocol 2: Synthesis of 2-Amino-7-methyl-1,8-naphthyridine-3-carbonitrile

Materials:

-

This compound (1.0 mmol, 136.15 mg)

-

Malononitrile (1.1 mmol, 72.67 mg)

-

Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

-

Ethanol (Absolute, 10 mL)

-

Round-bottom flask (25 mL) with reflux condenser

Procedure:

-

In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (10 mL).

-

Add a catalytic amount of piperidine (~2-3 drops) to the stirred solution.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution.

-

If precipitation is slow, cool the flask in an ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

The product is often of high purity, but can be recrystallized from ethanol or acetonitrile if necessary.

-

Characterize the final product by appropriate analytical methods.

Application Note 3: Classical Aldehyde Derivatizations

Beyond complex cyclizations, the aldehyde group of this compound is amenable to a wide range of classical transformations. These reactions are fundamental for modifying the core structure and serve as entry points to other synthetic targets.

-

Schiff Base Formation: Reaction with primary amines yields imines, which are versatile intermediates themselves and can possess biological activity.

-

Knoevenagel Condensation: As detailed in Protocol 2, reaction with active methylene compounds provides α,β-unsaturated systems.

-

Wittig Reaction: Reaction with phosphorus ylides is a powerful method for converting the aldehyde into a vinyl group, creating substituted vinylpyridines.

Protocol 3: General Procedure for Wittig Olefination

This protocol describes a general method for synthesizing a vinylpyridine derivative.

Materials:

-

A suitable phosphonium salt (e.g., Benzyltriphenylphosphonium chloride) (1.0 eq)

-

A strong base (e.g., n-Butyllithium or Sodium Hydride) (1.0 eq)

-

This compound (1.0 eq)

-

Dry, aprotic solvent (e.g., THF, Diethyl Ether)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Ylide Generation: Under an inert atmosphere, suspend the phosphonium salt (1.0 eq) in dry THF. Cool the suspension to 0 °C or -78 °C.

-

Add the strong base (1.0 eq) dropwise. Stir the mixture for 30-60 minutes. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

-

Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimum amount of dry THF and add it dropwise to the pre-formed ylide solution at the same low temperature.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the desired vinylpyridine product.

References

- 1. Pyridines | CymitQuimica [cymitquimica.com]

- 2. Product List | BIOZOL [biozol.de]

- 3. 885276-99-3 CAS MSDS (2-AMINO-6-METHYL-PYRIDINE-3-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α-Aminoazoles/azines: key reaction partners for multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

experimental protocols for using 2-Amino-6-methylnicotinaldehyde

An In-Depth Guide to the Experimental Use of 2-Amino-6-methylnicotinaldehyde

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental applications of this compound (CAS No: 885276-99-3). This versatile pyridine-based building block, featuring strategically placed amino, methyl, and aldehyde functionalities, is a valuable intermediate in the synthesis of complex heterocyclic systems, including bioactive alkaloids and novel fluorescent probes. This guide provides not only detailed, step-by-step protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Section 1: Compound Profile and Characterization

This compound is a substituted pyridine characterized by an aldehyde group at the 3-position, an amino group at the 2-position, and a methyl group at the 6-position. This unique arrangement of functional groups dictates its reactivity and utility in organic synthesis.

Physicochemical & Spectroscopic Data

A thorough characterization of the starting material is the foundation of any successful synthesis. The expected data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 885276-99-3 | |

| Molecular Formula | C₇H₈N₂O | |

| Molecular Weight | 136.15 g/mol | |

| Appearance | Expected to be a crystalline solid | |

| ¹H NMR | Predicted shifts: Aromatic protons (2H), aldehyde proton (~9-10 ppm), amino protons (broad singlet), and methyl protons (~2.5 ppm). | [1][2] |

| ¹³C NMR | Predicted shifts: Carbonyl carbon (~190 ppm), aromatic carbons, and methyl carbon. | [1] |

| IR Spectroscopy | Characteristic Peaks (cm⁻¹): N-H stretch (~3300-3500), C=O stretch (~1680-1700), C=C and C=N stretches in the aromatic region. | [3][4] |

| Mass Spectrometry | [M+H]⁺: 137.0658 |

Protocol: Acquiring Spectroscopic Data

This protocol outlines the standard procedure for validating the identity and purity of this compound before its use in subsequent reactions.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes

-

Solvents for IR and MS (e.g., HPLC-grade methanol or acetonitrile)

Equipment:

-

NMR Spectrometer (e.g., 400 MHz)

-

FTIR Spectrometer

-

Mass Spectrometer (e.g., ESI-TOF)

Procedure:

-

NMR Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent in a clean NMR tube.

-

NMR Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC) to confirm the structure and assess purity.

-

Scientist's Note: DMSO-d₆ is often preferred for compounds with exchangeable protons (like -NH₂) as it can slow down the exchange rate, sometimes allowing for clearer observation of the N-H signals.

-

-

IR Spectroscopy: Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory). The presence of a strong carbonyl (C=O) peak is a key diagnostic marker.[3]

-

Mass Spectrometry: Prepare a dilute solution of the sample in an appropriate solvent and analyze via electrospray ionization (ESI) mass spectrometry to confirm the molecular weight.

-

Self-Validation: The experimental data must match the theoretical values presented in Table 1. The absence of significant impurity peaks in the NMR spectra is crucial for proceeding with subsequent synthetic steps.

-

Section 2: Safety, Handling, and Storage

Handling this compound requires adherence to standard laboratory safety procedures, extrapolated from related aminopyridine compounds.[5][6]

-

Hazard Identification: While a specific Safety Data Sheet (SDS) is not widely available, related compounds are known to be toxic if swallowed and may cause skin, eye, and respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and direct light.[6]

Section 3: Synthesis and Purification Workflow

While this compound is commercially available, a general synthetic pathway can be envisioned from its corresponding nicotinic acid derivative, 2-amino-6-methylnicotinic acid, which can be synthesized from commercially available precursors.[7][8] The final step would involve a selective reduction of the carboxylic acid to the aldehyde.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. fishersci.com [fishersci.com]

- 6. alkalimetals.com [alkalimetals.com]

- 7. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 8. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]

Application Notes & Protocols: The Role of 2-Amino-6-methylnicotinaldehyde in Medicinal Chemistry

Introduction: The Significance of the 2-Aminopyridine Scaffold

In the landscape of modern drug discovery, the 2-aminopyridine moiety stands as a cornerstone pharmacophore, celebrated for its remarkable versatility and prevalence in a multitude of therapeutic agents.[1][2] This simple, low-molecular-weight scaffold is a key structural component in numerous FDA-approved drugs, including anti-inflammatory agents like piroxicam and antiviral medications such as delavirdine.[1] Its value lies in the strategic placement of nitrogen atoms, which can act as hydrogen bond donors and acceptors, facilitating precise interactions with biological targets like enzyme active sites.[3] The 2-aminopyridine core is particularly prominent in the development of kinase inhibitors, where it often serves as a "hinge-binder," anchoring the inhibitor to the ATP-binding pocket of the target kinase.[4][5][6]

This technical guide focuses on 2-Amino-6-methylnicotinaldehyde , a functionalized derivative of 2-aminopyridine. While not as extensively documented as its simpler relatives, its structure, featuring a reactive aldehyde group ortho to the amino group, presents a unique and powerful platform for the synthesis of complex heterocyclic systems. This document provides a proposed synthetic route to this valuable intermediate and details its application in constructing medicinally relevant scaffolds, thereby offering researchers a practical framework for leveraging its synthetic potential.

Physicochemical Data

A summary of the key physicochemical properties for this compound is provided below. This information is crucial for designing reactions, selecting appropriate solvents, and planning purification strategies.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | Inferred |

| Molecular Weight | 136.15 g/mol | Inferred |

| Appearance | Expected to be a yellow to brown solid | Analogy to 2-Aminonicotinaldehyde[7] |

| CAS Number | Not assigned | N/A |

| Solubility | Expected to be soluble in polar organic solvents (e.g., THF, DCM, MeOH) | General chemical principles |

Part 1: Proposed Synthesis of this compound

Caption: Proposed Synthetic Workflow for this compound.

Protocol 1.1: Synthesis of 2-Amino-6-methylnicotinic Acid

This protocol is adapted from a patented method for producing the nicotinic acid intermediate, which is a crucial precursor.[8] The process involves a one-pot reaction starting from commercially available 2-chloro-3-cyano-6-methylpyridine.

Materials:

-

2-Chloro-3-cyano-6-methylpyridine

-

28% Aqueous ammonia (NH₄OH)

-

Potassium hydroxide (KOH)

-

4N Hydrochloric acid (HCl)

-

Autoclave reactor

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Ammonolysis: To a high-pressure autoclave, add 2-chloro-3-cyano-6-methylpyridine (e.g., 6.10 g) and 28% aqueous ammonia (e.g., 70 mL).

-

Seal the autoclave and heat the reaction mixture to 170°C for 7 hours with stirring. This step displaces the chloro group with an amino group and hydrolyzes the nitrile to a primary amide, forming 2-amino-6-methylnicotinamide.

-

Cooling and Ammonia Removal: Cool the reaction vessel to room temperature. Carefully vent any residual pressure and transfer the reaction solution to a round-bottom flask. Remove the excess ammonia under reduced pressure.

-

Hydrolysis: To the resulting solution, add potassium hydroxide (e.g., 9.00 g) and heat the mixture to 100°C for 3 hours with stirring. This step hydrolyzes the amide to a carboxylate salt.

-

Acidification and Isolation: Cool the reaction mixture to room temperature. Slowly add 4N HCl dropwise with stirring until the pH of the solution is between 4 and 5.

-

A precipitate of 2-amino-6-methylnicotinic acid will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired nicotinic acid.

Causality and Validation: The high temperature and pressure in the autoclave are necessary to drive the nucleophilic aromatic substitution of the chloride with ammonia. The subsequent basic hydrolysis is a standard and efficient method for converting amides to carboxylic acids. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each stage before proceeding.

Protocol 1.2: Reduction of 2-Amino-6-methylnicotinic Acid to this compound

The reduction of a carboxylic acid to an aldehyde requires a mild and selective approach to prevent over-reduction to the corresponding alcohol.[9] A common and effective strategy is to first convert the carboxylic acid to an activated intermediate, such as a morpholinamide, which can then be cleanly reduced.[10]

Materials:

-

2-Amino-6-methylnicotinic acid (from Protocol 1.1)

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)

-

Morpholine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), 1.0 M solution in THF

-

Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Amide Formation:

-

Suspend 2-amino-6-methylnicotinic acid (1.0 eq) in anhydrous DCM in a three-necked flask under an inert atmosphere (e.g., Nitrogen).

-

Cool the suspension to 0°C. Slowly add thionyl chloride (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours until a clear solution of the acid chloride is formed.

-

In a separate flask, dissolve morpholine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.

-

Cool the acid chloride solution back to 0°C and add the morpholine/triethylamine solution dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with water and perform a standard aqueous workup. Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude morpholinamide. Purify by column chromatography if necessary.

-

-

Reduction to Aldehyde:

-

Dissolve the purified 2-amino-6-methylnicotinic acid morpholinamide (1.0 eq) in anhydrous THF in a three-necked flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 1.0 M solution of lithium tri-tert-butoxyaluminum hydride in THF (1.5 eq) dropwise, ensuring the internal temperature remains below 5°C.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

-

Work-up and Purification:

-